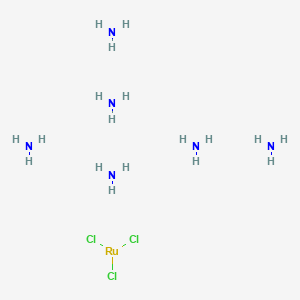
Azane;trichlororuthenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Azane;trichlororuthenium can be synthesized through the reaction of ruthenium trichloride with ammonia. The process typically involves dissolving ruthenium trichloride in water and then adding an excess of ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{RuCl}_3 + 6 \text{NH}_3 \rightarrow [\text{Ru}(\text{NH}_3)_6]\text{Cl}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound follows a similar approach but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
Azane;trichlororuthenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The ammonia ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or carbonyls.
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Azane;trichlororuthenium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other ruthenium complexes and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism by which Azane;trichlororuthenium exerts its effects involves the interaction of the ruthenium ion with various molecular targets. The compound can bind to DNA, proteins, and other biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of cellular processes, making it a potential candidate for anticancer therapy. The pathways involved include the generation of reactive oxygen species and the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Ammonia: The simplest azane, with the formula NH3.
Hydrazine: A compound with the formula N2H4, used as a rocket propellant and in various industrial applications.
Triazane: An inorganic compound with the formula N3H5, known for its instability and reactivity.
Uniqueness
Azane;trichlororuthenium is unique due to its coordination with a transition metal ion, which imparts distinct chemical and physical properties
特性
分子式 |
Cl3H18N6Ru |
|---|---|
分子量 |
309.6 g/mol |
IUPAC名 |
azane;trichlororuthenium |
InChI |
InChI=1S/3ClH.6H3N.Ru/h3*1H;6*1H3;/q;;;;;;;;;+3/p-3 |
InChIキー |
GBDZMMXUOBAJMN-UHFFFAOYSA-K |
正規SMILES |
N.N.N.N.N.N.Cl[Ru](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


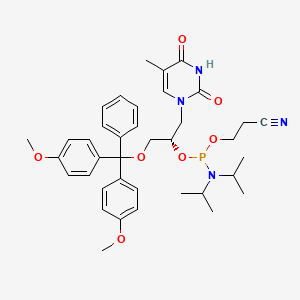
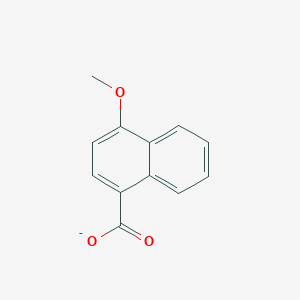

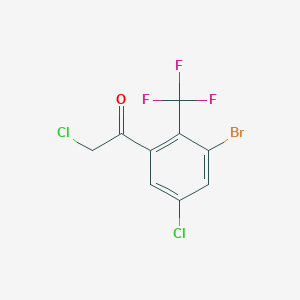
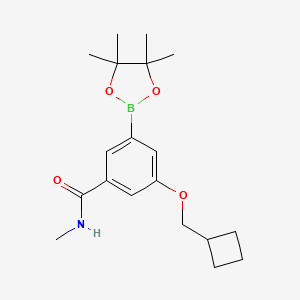
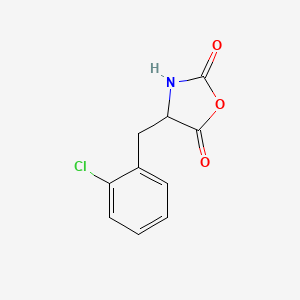
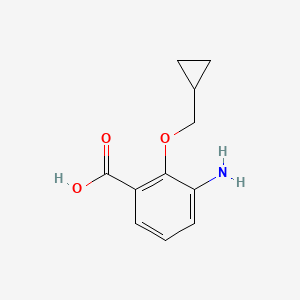
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid](/img/structure/B13726033.png)
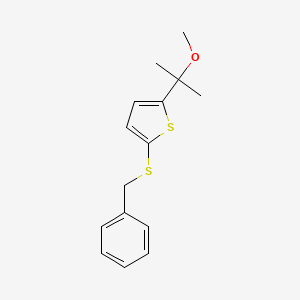
![(1S,2R,3S,4S,6R,7S,14R)-6-[(2-Diethylaminoethylthio)acetoxy]-3-hydroxy-2,4,7,14-tetramethyl-4-vinyltricyclo[5,4,3,01.8]tetradecan-9-one](/img/structure/B13726041.png)
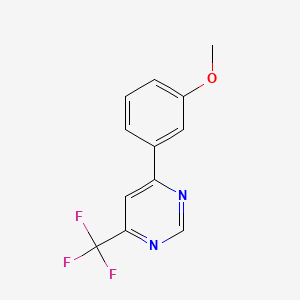

![n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13726061.png)

